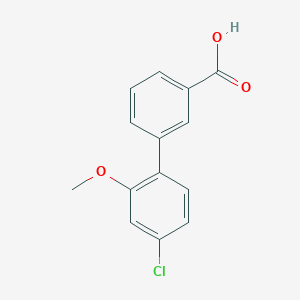
3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methoxyphenyl)benzoic acid (CMPBA) is a phenolic acid compound with a wide range of applications in scientific research. It is an organic compound that has the chemical formula C10H9ClO3, and is most commonly used in laboratory experiments due to its strong acidity and stability. CMPBA is a white crystalline solid with a melting point of 148°C and a boiling point of 300°C. It is a popular choice for researchers due to its low cost and availability.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% is widely used in scientific research due to its strong acidity and stability. It is commonly used as a reagent in laboratory experiments, such as in the synthesis of various compounds. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. Additionally, 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% is believed to act as a proton donor, meaning that it can donate protons to other molecules. This makes it a powerful acid, which is why it is so widely used in lab experiments. Additionally, 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% is believed to act as an antioxidant, meaning that it can help protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
Due to its strong acidity, 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to decrease the activity of certain enzymes. Additionally, 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects, as well as to have a protective effect against oxidative damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a strong acid, making it ideal for synthesizing various compounds. Additionally, it is relatively inexpensive and widely available. However, 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% does have some limitations. It is sensitive to light and air, and should be stored in a cool, dark place. Additionally, it can be hazardous if not handled properly, and should be used with caution.
Direcciones Futuras
There are several potential future directions for 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95%. It could be further studied for its potential anti-inflammatory and anti-cancer effects. Additionally, it could be studied for its potential to inhibit the growth of certain bacteria, as well as its potential to protect cells from oxidative damage. Additionally, 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% could be studied for its potential to be used in the synthesis of various polymers, such as polyurethanes and polyesters. Finally, 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% could be further studied for its potential to be used in the synthesis of various pharmaceuticals.
Métodos De Síntesis
3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95% is typically synthesized through a two-step process. The first step involves reacting 4-chloro-2-methoxyphenol with carbon disulfide to form 4-chloro-2-methoxyphenylsulfide. This is followed by the second step, in which the 4-chloro-2-methoxyphenylsulfide is reacted with sodium hydroxide and acetic acid to form 3-(4-Chloro-2-methoxyphenyl)benzoic acid, 95%.
Propiedades
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-8-11(15)5-6-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASYCLURFPIHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683341 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-41-6 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6369477.png)


![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369508.png)


![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369545.png)